molecular formula C14H16Cl2N4O4S2 B2365450 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane CAS No. 1903540-94-2

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane

Cat. No. B2365450
CAS RN: 1903540-94-2
M. Wt: 439.33
InChI Key: UNYPSTDCIKLEHI-UHFFFAOYSA-N
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as Cpd1, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A two-step synthesis approach involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction was used to synthesize diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones, demonstrating the versatility of the compound in organic synthesis (Banfi et al., 2007).
  • Imidazole-1-sulfonyl azide hydrochloride, a related compound, was noted for its efficiency as a diazotransfer reagent, highlighting the chemical reactivity of such structures in creating diazo compounds (Goddard-Borger & Stick, 2007).

Applications in Drug Discovery and Biological Studies

  • A novel series of 1,4-diazepane derivatives, including 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones, were synthesized and evaluated as human chymase inhibitors, indicating the potential use of this class of compounds in developing new pharmaceuticals (Tanaka et al., 2007).
  • Another study discovered a farnesyltransferase inhibitor with a similar imidazole structure, showcasing the compound's relevance in preclinical antitumor activity (Hunt et al., 2000).

Chemical Reactions and Catalysis

  • The compound's derivatives have been used in the synthesis of sulfonyl azides from primary sulfonamides, a process that doesn't require Cu salts and proceeds via a diazo transfer mechanism. This underscores its utility in more stable and cost-effective synthetic processes (Stevens et al., 2014).

Safety and Stability Concerns

  • The safety of imidazole-1-sulfonyl azide salts, closely related to the compound , was investigated to identify safer forms of the reagent. This study contributes to understanding the stability and safe handling of these compounds in laboratory settings (Fischer et al., 2012).

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O4S2/c15-11-2-3-12(16)13(8-11)25(21,22)19-4-1-5-20(7-6-19)26(23,24)14-9-17-10-18-14/h2-3,8-10H,1,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYPSTDCIKLEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane

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